2-(4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE
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Overview
Description
2-(4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, a sulfonamide group, and a pyridine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the phthalazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step typically involves the reaction of a sulfonyl chloride with an amine group.
Attachment of the pyridine moiety: This can be done through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Sunitinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Dasatinib: A multi-targeted kinase inhibitor used in the treatment of certain types of cancer.
Uniqueness
2-(4-{[4-(4-METHYL-3-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}PHENYL)PHTHALAZIN-1-YL]AMINO}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[4-[[4-[4-methyl-3-(pyridin-2-ylmethylsulfamoyl)phenyl]phthalazin-1-yl]amino]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6O4S/c1-19-9-10-20(16-26(19)40(37,38)32-17-22-6-4-5-15-31-22)28-24-7-2-3-8-25(24)29(35-34-28)33-21-11-13-23(14-12-21)39-18-27(30)36/h2-16,32H,17-18H2,1H3,(H2,30,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPVEOYNXHTSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N)S(=O)(=O)NCC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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